molecular formula C12H8ClFO B8031762 1-Chloro-3-(3-fluorophenoxy)benzene

1-Chloro-3-(3-fluorophenoxy)benzene

Cat. No.: B8031762
M. Wt: 222.64 g/mol
InChI Key: KKLZAGWRLIZQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(3-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8ClFO It is a chlorinated and fluorinated derivative of benzene, characterized by the presence of a chlorine atom at the first position and a fluorophenoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-fluorophenoxy)benzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3-fluorophenoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the halogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds .

Scientific Research Applications

1-Chloro-3-(3-fluorophenoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Chloro-3-(3-fluorophenoxy)benzene exerts its effects involves interactions with various molecular targets and pathways. The presence of the chlorine and fluorophenoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can be studied using techniques such as spectroscopy and computational modeling to understand the compound’s behavior at the molecular level .

Comparison with Similar Compounds

  • 1-Chloro-3-(4-fluorophenoxy)benzene
  • 1-Chloro-3-(2-fluorophenoxy)benzene
  • 1-Bromo-3-(3-fluorophenoxy)benzene

Comparison: 1-Chloro-3-(3-fluorophenoxy)benzene is unique due to the specific positioning of the chlorine and fluorophenoxy groups, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

1-chloro-3-(3-fluorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLZAGWRLIZQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.